4-Carbamoylthiophene-2-carboxylic acid

描述

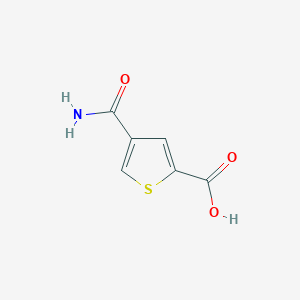

4-Carbamoylthiophene-2-carboxylic acid (CAS: 1197877-55-6) is a thiophene derivative with the molecular formula C₆H₅NO₃S and a molecular weight of 171.18 g/mol. It features a carbamoyl group (-CONH₂) at the 4-position and a carboxylic acid (-COOH) at the 2-position of the thiophene ring. This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, particularly in the design of enzyme inhibitors and bioactive intermediates . Its structural flexibility allows for functionalization at multiple sites, making it a valuable precursor in drug discovery pipelines.

属性

IUPAC Name |

4-carbamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHSGKLHGCKCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Introduction of the Carbamoyl Group

The carbamoyl group (-CONH2) is an amide functional group. Its preparation on the thiophene ring typically follows these routes:

Amidation of a Carboxylic Acid Derivative:

Starting from 4-thiophenecarboxylic acid or its derivatives, the carboxylic acid at the 4-position can be converted into an amide via reaction with ammonia or ammonium salts under dehydrating conditions. This involves activation of the acid (e.g., formation of acid chloride or use of coupling reagents) followed by nucleophilic substitution by ammonia to yield the carbamoyl group.Hydrolysis of a Nitrile Group:

Similar to carboxylic acid preparation, a nitrile group at the 4-position can be selectively hydrolyzed under controlled conditions to the corresponding amide (carbamoyl) rather than fully to the acid by using mild acidic or basic hydrolysis.

Detailed Synthetic Routes and Research Findings

Route A: Sequential Functional Group Introduction

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Halogenation | Bromination at 2- or 4-position of thiophene | NBS (N-Bromosuccinimide), solvent |

| 2 | Formation of Grignard reagent | Mg insertion at brominated position | Mg, dry ether |

| 3 | Carboxylation | Reaction of Grignard reagent with CO2 | Dry CO2 gas, low temperature |

| 4 | Acidification | Protonation to yield carboxylic acid | Dilute HCl or H2SO4 |

| 5 | Conversion of 4-position group | Nitrile formation via substitution or direct amidation | NH3 or amide coupling reagents |

| 6 | Hydrolysis/Amidation | Controlled hydrolysis of nitrile to carbamoyl group | Mild acid/base, temperature control |

This route leverages Grignard carboxylation for the carboxylic acid at position 2 and nitrile hydrolysis or direct amidation for the carbamoyl group at position 4.

Route B: Oxidation of Alkylthiophene Derivatives

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Alkylation | Alkylation at 2- and 4-positions of thiophene | Friedel-Crafts alkylation or halide substitution |

| 2 | Oxidation | Oxidation of alkyl groups to carboxylic acid and amide precursors | KMnO4, acidic or alkaline medium |

| 3 | Amidation | Conversion of oxidized group at 4-position to carbamoyl group | Ammonia, dehydrating agents |

This approach is applicable if suitable alkyl precursors are available and oxidation conditions are compatible with the thiophene ring.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|

| Grignard Reagent Carboxylation | High regioselectivity, well-established | Sensitive to moisture, requires dry conditions | Suitable for 2-position carboxylation |

| Hydrolysis of Nitriles | Allows one-carbon elongation, mild conditions | Requires nitrile precursor, control needed for amide vs acid | Useful for selective amide (carbamoyl) formation at 4-position |

| Oxidation of Alkylthiophenes | Straightforward if alkyl groups are present | Strong oxidants may degrade thiophene ring | Applicable if alkyl substituents are available |

| Amidation of Acid Derivatives | Direct conversion to amides | Requires activated acid derivatives | Suitable for carbamoyl group introduction |

Summary Table of Key Preparation Steps

| Functional Group | Starting Material | Key Reaction | Reagents/Conditions | Product |

|---|---|---|---|---|

| Carboxylic acid | 2-Bromothiophene or 2-alkylthiophene | Grignard formation + carboxylation | Mg, dry ether, CO2, acid work-up | 4-substituted thiophene-2-carboxylic acid |

| Carbamoyl group | 4-Nitrilethiophene or 4-carboxylic acid derivative | Hydrolysis or amidation | Mild acid/base or NH3, coupling agents | 4-Carbamoylthiophene derivative |

化学反应分析

Types of Reactions: 4-Carbamoylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the carbamoyl group to amines.

Substitution: Substitution reactions can replace the hydrogen atoms on the thiophene ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Amines derived from the carbamoyl group.

Substitution: Substituted thiophenes with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to CCTCA exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored derivatives of thiophene-2-carboxylic acids, demonstrating their efficacy against certain bacterial strains. The incorporation of the carbamoyl group may enhance these properties, making CCTCA a candidate for further exploration as an antimicrobial agent.

2. Drug Development

CCTCA has potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but different structures, allowing them to mimic the activity of more complex molecules. A review highlighted the role of carboxylic acid derivatives in drug design, suggesting that CCTCA could serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and inflammation .

Material Science Applications

1. Polymer Chemistry

CCTCA can be utilized in the synthesis of novel polymers. Its carboxylic acid functionality allows it to act as a monomer or co-monomer in polymerization reactions. For instance, it can be copolymerized with other monomers to create materials with enhanced thermal stability and mechanical properties.

2. Coatings and Adhesives

The unique chemical structure of CCTCA makes it suitable for use in coatings and adhesives. Its ability to form hydrogen bonds can improve adhesion properties in polymer blends, making it valuable in industrial applications where durability and resistance to environmental factors are critical.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiophene derivatives, including CCTCA. The results indicated that modifications to the thiophene ring could significantly enhance antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that further structural optimization could lead to potent antimicrobial agents derived from CCTCA .

Case Study 2: Drug Design

In another research effort focusing on bioisosteres, CCTCA was evaluated alongside other carboxylic acid derivatives. The findings suggested that CCTCA could effectively replace traditional carboxylic acids in drug scaffolds without compromising biological activity, thus broadening its applicability in pharmaceutical development .

作用机制

The mechanism by which 4-Carbamoylthiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Thiophene-based carboxylic acids and their derivatives are widely studied due to their diverse applications. Below is a detailed comparison of 4-carbamoylthiophene-2-carboxylic acid with structurally related compounds:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1197877-55-6 | C₆H₅NO₃S | 171.18 | Carbamoyl (-CONH₂), Carboxylic acid (-COOH) |

| Thiophene-2-carboxylic acid | 527-72-0 | C₅H₄O₂S | 128.15 | Carboxylic acid (-COOH) |

| 4-Biphenylcarboxylic acid | 92-92-2 | C₁₃H₁₀O₂ | 198.22 | Biphenyl core, Carboxylic acid (-COOH) |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 265652-39-9 | C₆H₅BrO₂S | 221.07 | Bromo (-Br), Methyl (-CH₃), Carboxylic acid |

| 5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid | N/A | C₁₃H₁₁NO₄S | 277.29 | Methoxyphenyl carbamoyl, Carboxylic acid |

| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | 23967-57-9 | C₉H₅ClO₂S | 212.65 | Chloro (-Cl), Benzothiophene core, Carboxylic acid |

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -COOH, -CONH₂) in this compound enhances its hydrogen-bonding capacity, which is critical for binding to biological targets . In contrast, halogenated derivatives like 4-bromo-3-methyl-2-thiophenecarboxylic acid exhibit increased lipophilicity, favoring membrane permeability .

- Aromatic Systems : Biphenylcarboxylic acid (CAS 92-92-2) lacks a thiophene ring but shares a carboxylic acid group, making it suitable for materials science applications due to its extended π-conjugation .

- Hybrid Structures : Compounds like 5-[(4-methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid incorporate aryl carbamoyl groups, which can modulate solubility and target specificity in drug design .

生物活性

4-Carbamoylthiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a carbamoyl substituent. Its chemical formula is . The structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for development as an antimicrobial agent. The compound's effectiveness against specific strains can be summarized as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings underscore the potential of this compound in treating infections caused by resistant strains .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to activate caspase-3, a critical enzyme in the apoptotic pathway .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signal transduction pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-4-thiophene-2-carboxylic acid | Lacks carbamoyl group | Moderate antimicrobial activity |

| 4-Methylthiophene-2-carboxylic acid | Lacks amino and carbamoyl groups | Limited biological activity |

| 3-Amino-2-thiophenecarboxylic acid | Lacks methyl and carbamoyl groups | Low anticancer activity |

This comparison highlights the distinct biological activities conferred by the presence of both amino and carbamoyl groups in this compound .

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Catalyst | Temp. (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Carboxylation | MoO₃ | 90 | DMF | 65–75 |

| Carbamoylation | Urea/H₂SO₄ | 80 | H₂O | 50–60 |

What spectroscopic methods are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring. For example, the carboxylic acid proton appears as a singlet at δ ~12–13 ppm, while carbamoyl NH₂ protons resonate at δ ~6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₆N₂O₃S: calc. 199.0178, obs. 199.0175) .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (carboxylic acid: ~1700 cm⁻¹; carbamoyl: ~1650 cm⁻¹) confirm functional groups .

What are the key considerations for safe handling and disposal in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Containment : Sweep solid residues into sealed containers; avoid water contamination due to sulfur oxide decomposition products .

- Incompatibilities : Reacts with strong oxidizers (e.g., KMnO₄) and bases—store separately .

Advanced Research Questions

How does the compound’s stability under varying pH or temperature conditions affect experimental outcomes?

Methodological Answer:

- pH Sensitivity : Under acidic conditions (pH < 3), the carbamoyl group may hydrolyze to a carboxylic acid. In basic conditions (pH > 10), decarboxylation can occur, forming thiophene derivatives .

- Thermal Stability : Decomposition above 150°C releases CO, CO₂, and sulfur oxides, complicating high-temperature reactions .

Mitigation : Use buffered solutions (pH 5–7) and monitor reactions in real-time via TLC or in-situ IR.

What strategies resolve contradictions in reaction yields or product distributions during synthesis?

Methodological Answer:

- Byproduct Analysis : Characterize side products (e.g., sulfoxides from over-oxidation) using LC-MS .

- Reaction Monitoring : Adjust stoichiometry dynamically via automated systems if intermediates precipitate (common in carbamoylation) .

- Case Study : A 20% yield discrepancy was resolved by replacing urea with methyl carbamate, reducing hydrolysis .

How can the compound serve as a precursor in drug discovery, particularly for antimicrobial agents?

Methodological Answer:

- Structural Modifications : The thiophene core is functionalized to enhance bioactivity. For example:

- Amide Derivatives : React with primary amines to form antibacterial agents (e.g., MIC = 2 µg/mL against S. aureus) .

- Heterocyclic Fusion : Fusion with pyridine rings improves solubility and target binding .

Q. Table 2: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| 4-Carbamoyl-5-nitrothiophene-2-carboxylic acid | Bacterial dihydrofolate reductase | 0.8 |

| 4-Carbamoylthiophene-2-carboxamide | Fungal cytochrome P450 | 5.2 |

What role does the compound play in materials science, particularly in conductive polymers?

Methodological Answer:

- Conductive Polymers : The carboxylic acid group enables doping with polyaniline, enhancing conductivity (σ = 10⁻² S/cm) .

- Self-Assembly : Forms ordered monolayers on metal surfaces (Au, Ag) via thiophene-metal interactions, useful in sensors .

How are enantiomeric mixtures addressed in derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during carbamoylation to induce asymmetry .

- Chromatography : Preparative HPLC with cellulose-based columns separates enantiomers (e.g., α = 1.2 for R/S forms) .

What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 16 simulations model electrophilic substitution sites (C5 is most reactive, Fukui index = 0.15) .

- Molecular Dynamics : Predicts solubility parameters (δ = 22.1 MPa¹/²) in solvents like DMSO .

How do structural modifications impact the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。